2-(2-Chlorophenyl)quinazoline
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Overview
Description
2-(2-Chlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group at the 2-position of the quinazoline ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)quinazoline typically involves the reaction of 2-aminobenzylamine with 2-chlorobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. Common reagents used in this synthesis include hydrochloric acid and acetic acid as catalysts .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)quinazoline
- 2-(2-Bromophenyl)quinazoline
- 2-(2-Fluorophenyl)quinazoline
Comparison: 2-(2-Chlorophenyl)quinazoline is unique due to the presence of the chlorophenyl group, which enhances its chemical stability and biological activity compared to its analogs. The substitution pattern on the phenyl ring significantly influences the compound’s reactivity and interaction with biological targets .
Biological Activity
2-(2-Chlorophenyl)quinazoline is a member of the quinazoline family, which is known for its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This compound features a fused bicyclic structure that combines a benzene ring with a pyrimidine ring, making it structurally significant in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₈ClN₂
- Molecular Weight : 220.65 g/mol
- Structural Features : The presence of a chlorine atom at the 2-position of the phenyl ring enhances its reactivity and biological profile compared to other quinazoline derivatives.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits activity against various cancer cell lines by targeting specific kinases involved in tumorigenesis.
- Kinase Inhibition : Quinazolines, including this compound, are known to inhibit tyrosine kinases, which play crucial roles in cell growth and differentiation. This inhibition disrupts signaling pathways that lead to cancer cell proliferation .
- Induction of Apoptosis : Quinazolines can induce programmed cell death in cancer cells, contributing to their anticancer effects .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies suggest that quinazoline derivatives possess antibacterial and antifungal activities, making them candidates for further pharmaceutical development.
Comparative Activity Table
Compound Name | Activity Type | Notable Effects |
---|---|---|
This compound | Anticancer | Inhibits specific kinases |
Gefitinib | Anticancer | Targets EGFR in non-small-cell lung cancer |
Vandetanib | Anticancer | Multi-targeted kinase inhibitor |
Various Quinazolines | Antimicrobial | Broad spectrum activity against bacteria |
Structure-Activity Relationships (SAR)
The biological activity of quinazolines is often influenced by their structural modifications. The presence of polar side chains and specific substitutions can enhance their potency and selectivity against various biological targets .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of new quinazoline derivatives, including this compound, and evaluated their anticancer activity against nine different cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant anti-proliferative effects, underscoring the importance of structural optimization in drug design .
Case Study 2: Kinase Profiling
Another research effort focused on profiling the binding affinity of synthesized quinazolines against a panel of kinases using Differential Scanning Fluorimetry (DSF). The study found that certain derivatives displayed strong binding interactions with key kinases, suggesting their potential as targeted therapies in oncology .
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)quinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H |
InChI Key |
KROXYHVGFUWTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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